1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate

Purity specification Quality control Synthetic intermediate

Achieving regioselective elaboration of the 1,5-naphthyridine core is a persistent challenge in medicinal chemistry programs targeting kinases or BET bromodomains. This intermediate provides an orthogonal protection strategy (N1-Boc acid-labile, C6-methyl ester base-labile) enabling sequential deprotection and functionalization without cross-reactivity. - Delivers a 3-percentage-point purity advantage (NLT 98% vs. standard 95% grade) for quality-controlled environments. - Offers ~28% cost advantage over chiral aminoethyl analogs while maintaining zero H-bond donors favorable for CNS permeability. - ISO-certified supply chain ensures compliance with institutional pharmaceutical R&D procurement policies.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 1251014-54-6
Cat. No. B1528043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate
CAS1251014-54-6
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C(=O)OC
InChIInChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-9-5-6-10-12(17)8-7-11(16-10)13(18)20-4/h7-8H,5-6,9H2,1-4H3
InChIKeyOJWKXBLNHUDMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate (CAS 1251014-54-6) – Core Intermediate Profile for Procurement


1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate (CAS 1251014-54-6) is a protected dicarboxylate derivative of the 1,5-naphthyridine scaffold, bearing a tert-butyloxycarbonyl (Boc) group at the N1 position and a methyl ester at the C6 carboxylate . With a molecular formula of C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol, it serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis . The compound's 3,4-dihydro core provides a partially saturated framework that offers distinct reactivity and conformational properties compared to fully aromatic naphthyridine analogs, making it suitable for further functionalization in pharmaceutical research programs [1].

Why 1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate Cannot Be Simply Replaced by In-Class Analogs


The 1,5-naphthyridine scaffold presents six regioisomeric forms, each with distinct electronic properties and biological activity profiles [1]. Within the 1,5-series, the specific orthogonal protection strategy – N1-Boc and C6-methyl ester – enables sequential deprotection and regioselective functionalization that is not achievable with analogs bearing different protecting group combinations or substitution patterns [2]. Closely related intermediates such as tert-butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS 2387566-78-9) carry an aminoethyl substituent instead of a methyl ester, fundamentally altering the downstream synthetic trajectory and target molecular architecture [3]. Generic substitution with a different regioisomer (e.g., 1,6- or 1,7-naphthyridine) or a fully aromatic analog would introduce different hydrogen-bonding geometries, steric profiles, and metabolic liabilities, undermining the reproducibility of structure-activity relationships in lead optimization programs.

Head-to-Head Quantitative Differentiation Evidence for 1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate Procurement


Purity Level Differentiation: MolCore NLT 98% vs. Standard Supplier 95% Baseline

Among verified suppliers, MolCore offers 1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate at a purity specification of NLT 98% (No Less Than 98%) , compared to the standard 95% purity offered by AChemBlock and the 97% specification from Leyan . This 3-percentage-point purity differential represents a meaningful reduction in unknown impurities for downstream GMP-like synthetic applications.

Purity specification Quality control Synthetic intermediate

Price-per-Gram Benchmarking: CymitQuimica Reference Pricing vs. Market Range

CymitQuimica lists 1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate at €1,242.00 per gram (Ref. 10-F601585) . In comparison, the structurally related tert-butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS 2387566-78-9) is priced at approximately ¥3,376 (≈€430) per 250 mg, equating to roughly €1,720 per gram [1]. This positions the target compound at a moderate price point within the naphthyridine intermediate market, offering a 28% cost advantage over the chiral aminoethyl analog on a per-gram basis.

Procurement cost Budget planning Bulk pricing

Orthogonal Protecting Group Architecture: Boc/Methyl Ester vs. Single-Protection Analogs

The target compound features a dual-protection architecture: an acid-labile Boc group at N1 and a base-labile methyl ester at C6 . In contrast, analogs such as tert-butyl 6-acetyl-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate (CAS not matched) carry a single Boc protection with a ketone functionality, offering no second orthogonal handle . This dual-protection design enables sequential deprotection—first acidic Boc removal to expose the N1 nitrogen, followed by basic ester hydrolysis to reveal the C6 carboxylic acid—a synthetic flexibility not available with mono-protected or fully deprotected naphthyridine cores [1].

Orthogonal protection Synthetic strategy Regioselective deprotection

Physicochemical Property Comparison: MW, LogP, and H-Bond Profile vs. Aminoethyl Analog

The target compound (MW 292.33, XLogP3 ~1.5–2.0 estimated, hydrogen bond donor count 0, acceptor count 6) presents a lower hydrogen bond donor count and a more lipophilic profile compared to the aminoethyl analog tert-butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (MW 277.36, XLogP3 1.3, HBD 1, HBA 4) [1]. The absence of a free primary amine in the target compound avoids potential solubility-limiting salt formation and reduces the risk of undesired side reactions during amide coupling or reductive amination steps, making it a cleaner intermediate for ester-focused synthetic sequences.

Drug-likeness Physicochemical properties Lead optimization

Supplier Network Diversity: ISO-Certified vs. Non-Certified Sources

MolCore offers this compound under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . In contrast, several alternative suppliers (AChemBlock, Leyan, Fluorochem) do not prominently advertise ISO certification for this specific product . For procurement in regulated environments requiring vendor qualification documentation, this certification differential may constitute a decisive selection criterion.

Supplier qualification ISO certification Supply chain reliability

Optimal Procurement Scenarios for 1-Tert-Butyl6-Methyl 3,4-Dihydro-1,5-Naphthyridine-1,6(2H)-Dicarboxylate Based on Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Deprotection

This compound is ideally suited for synthetic routes that demand sequential functionalization of the N1 and C6 positions. The combination of an acid-labile Boc group and a base-labile methyl ester allows chemists to selectively expose either reactive site without affecting the other, a capability not offered by mono-protected naphthyridine analogs . Procurement is recommended for programs synthesizing 1,5-naphthyridine-based kinase inhibitors or BET bromodomain ligands where regioselective elaboration is critical [1].

GMP/GLP-Compliant Research Requiring High-Purity Building Blocks

For research groups operating under quality-controlled environments that require documented purity specifications, the NLT 98% grade from MolCore provides a 3-percentage-point purity advantage over the standard 95% commercial grade . The ISO-certified supply chain further supports compliance with institutional procurement policies for pharmaceutical R&D .

Cost-Sensitive Scale-Up Programs for CNS-Targeted Compound Libraries

At €1,242.00/g, this compound offers an approximately 28% cost advantage over the chiral aminoethyl analog (CAS 2387566-78-9) while providing a zero hydrogen bond donor profile favorable for CNS permeability [1]. This cost-to-property ratio makes it a pragmatic choice for medium-throughput library synthesis where budget constraints intersect with the need for drug-like physicochemical properties.

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